胶原酶生色团底物测试物质

描述

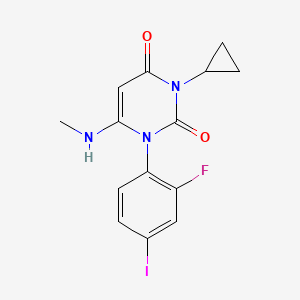

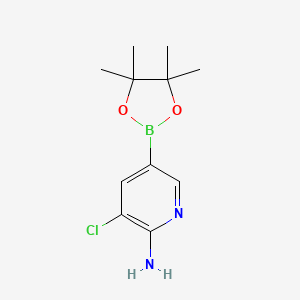

The Collagenase Chromophore Substrate Test Substance, also known as 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH, is a BioReagent used for quantitative collagenase determination . It has a molecular formula of C25H30N4O5 and a molecular weight of 466.53 .

Molecular Structure Analysis

The molecular structure of the Collagenase Chromophore Substrate Test Substance is represented by the formula C25H30N4O5 . The InChI string and SMILES string provide more detailed information about its molecular structure .Chemical Reactions Analysis

The Collagenase Chromophore Substrate is specifically cleaved by collagenase between the leucine and glycine residues . Digestion of the colored hydrophilic substrate leads to the colored fragment PAZ-Pro-Leu-OH (II) and the colorless tripeptide H-GJy-Pro-D-Arg-OH (III) .Physical And Chemical Properties Analysis

The Collagenase Chromophore Substrate Test Substance is a powder or crystal form substance . It has a molecular weight of 466.53 .科学研究应用

异三聚胶原肽作为荧光胶原酶底物

Müller 等人 (2000) 在生物化学领域的的研究导致了异三聚胶原肽的开发,这些肽可作为 MMP-1 和 MMP-13 等胶原酶的荧光底物。这些底物在裂解后荧光强度会显着增加,可用于研究间质胶原酶 (Müller、Ottl 和 Moroder,2000)。

脊椎动物胶原酶的荧光测定

Bond、Auld 和 Lobb (1986) 开发了一种荧光肽底物,该底物被人类皮肤成纤维细胞和牛角膜细胞胶原酶在 Gly-Ile 键处特异性裂解。此测定法特别适用于在各种胶原酶依赖性系统中筛选大量样品 (Bond、Auld 和 Lobb,1986)。

人胶原酶 3 的底物特异性

Deng 等人 (2000) 使用噬菌体展示的随机六肽文库探索了人胶原酶 3 (MMP-13) 的底物特异性。他们鉴定并合成了特定的肽底物,为酶的底物偏好和在理解各种类型胶原降解中的潜在应用提供了见解 (Deng 等人,2000)。

人白细胞胶原酶测定

Turto 等人 (1977) 开发了一种使用天然放射性胶原作为底物的人白细胞胶原酶的新测定方法。此方法可以精确量化胶原酶活性,并有利于涉及结缔组织降解的研究 (Turto 等人,1977)。

胶原底物上胶原酶活性的微测定

Schlage (1988) 介绍了一种快速灵敏的胶原底物上细菌胶原酶和其他蛋白水解活性的微测定法。此测定法与传统方法相比灵敏度更高,适用于胶原酶活性的连续测定 (Schlage,1988)。

组织中胶原酶活性估计的免疫测定

Chakraborty 和 Eghbali (1991) 开发了一种免疫测定法,用于快速、定性地测量哺乳动物组织中的胶原酶活性。此方法利用酶联免疫吸附测定 (ELISA),对于涉及组织修复和伤口愈合的临床研究特别有价值 (Chakraborty 和 Eghbali,1991)。

使用脲酶标记底物的胶原酶电位测定

Narinesingh 和 Ngo (1989) 提出了一种使用不溶性脲酶-明胶偶联物作为底物的灵敏且快速的胶原酶电位测定法。此测定法监测胶原酶作用释放的脲酶活性,为量化胶原酶活性提供了一种新颖的方法 (Narinesingh 和 Ngo,1989)。

作用机制

Target of Action

The primary target of the Collagenase Chromophore Substrate Test Substance is collagenase , an enzyme that breaks down collagen in damaged tissues within the body . Collagenase plays a crucial role in the remodeling of tissues during growth and development, wound healing, and disease processes .

Mode of Action

The Collagenase Chromophore Substrate Test Substance is a synthetic substrate that is specifically cleaved by collagenase . The cleavage occurs between the leucine and glycine residues of the substrate . This interaction with its target results in the breakdown of the substrate, leading to the release of a colored fragment .

Biochemical Pathways

The action of the Collagenase Chromophore Substrate Test Substance affects the biochemical pathway of collagen degradation . When the substrate is cleaved by collagenase, it leads to the release of a colored fragment and a colorless tripeptide . This process can be used to quantitatively determine the activity of collagenase .

Result of Action

The cleavage of the Collagenase Chromophore Substrate Test Substance by collagenase results in the release of a colored fragment . This change can be measured spectrophotometrically, providing a quantitative measure of collagenase activity . Therefore, the primary molecular effect of the compound’s action is the generation of a measurable signal that corresponds to collagenase activity.

Action Environment

The action of the Collagenase Chromophore Substrate Test Substance is influenced by environmental factors such as pH and temperature, which can affect the activity of collagenase . Furthermore, the presence of other substances that can interact with collagenase or the substrate may also influence the efficacy of the substrate. The stability of the substrate under various conditions is an important factor for its storage and use .

生化分析

Biochemical Properties

The Collagenase Chromophore Substrate Test Substance is specifically cleaved by collagenase between the leucine and glycine residues . This interaction with collagenase, an enzyme that breaks down collagen, is crucial for its role in biochemical reactions .

Molecular Mechanism

At the molecular level, the Collagenase Chromophore Substrate Test Substance exerts its effects through its interactions with collagenase. When cleaved by collagenase, it leads to the colored fragment PAZ-Pro-Leu-OH and the colorless tripeptide H-Gly-Pro-D-Arg-OH . This cleavage can influence enzyme activity and gene expression related to collagen metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Collagenase Chromophore Substrate Test Substance can change over time. This is due to its degradation after cleavage by collagenase . The stability of the substance and its long-term effects on cellular function would need to be determined through in vitro or in vivo studies.

Metabolic Pathways

The Collagenase Chromophore Substrate Test Substance is involved in the metabolic pathway of collagen degradation, where it interacts with the enzyme collagenase . This could influence metabolic flux or metabolite levels, particularly those related to collagen metabolism.

属性

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O5/c1-17(2)15-21(24(31)32)26-23(30)22-9-6-14-29(22)25(33)34-16-18-10-12-20(13-11-18)28-27-19-7-4-3-5-8-19/h3-5,7-8,10-13,17,21-22H,6,9,14-16H2,1-2H3,(H,26,30)(H,31,32)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWCICAVNWGMDQ-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746745 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98640-71-2 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)

![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)

![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)

![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)